N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound, characterized by its unique molecular structure, is of interest due to its potential chemical reactivity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of 1,2,3,4-tetrahydroquinoline and 2-methoxyacetyl chloride. The key intermediate, 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline, is then coupled with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction conditions often involve organic solvents like dichloromethane or acetonitrile, and the reactions are conducted at controlled temperatures to ensure optimal yields.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of the reaction conditions to maximize yield and minimize cost. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: : Electrophilic aromatic substitution can be performed using reagents like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) under catalytic conditions.
Major Products
The major products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield methoxybenzoic acid, while reduction may produce tetrahydroquinoline alcohol derivatives.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: : For studying molecular interactions and biological pathways, given its potential bioactivity.
Medicine: : As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: : In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound's mechanism of action is typically linked to its ability to interact with specific molecular targets. This interaction can modulate various biological pathways:
Molecular Targets: : Enzymes, receptors, or proteins that the compound binds to, potentially inhibiting or activating their function.
Pathways Involved: : Signaling pathways involved in inflammation, cell proliferation, or apoptosis, which can be influenced by the compound's activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline
1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
N-acyl-1,2,3,4-tetrahydroquinoline derivatives
Uniqueness
What sets N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide apart is its hybrid structure, combining features from both quinoline and dihydropyridine moieties. This unique combination can potentially lead to novel chemical properties and biological activities not observed in the individual components.
This compound, with its intricate structure and diverse reactivity, holds promise for various scientific and industrial applications
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21-9-4-6-15(19(21)25)18(24)20-14-8-7-13-5-3-10-22(16(13)11-14)17(23)12-26-2/h4,6-9,11H,3,5,10,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAWWKNCQROHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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